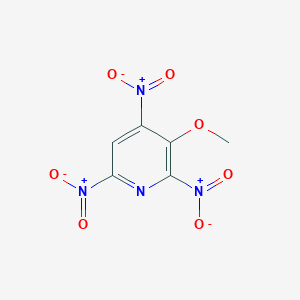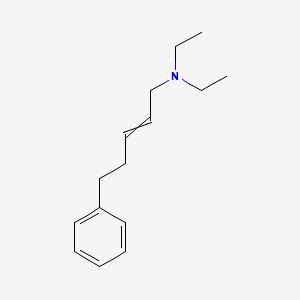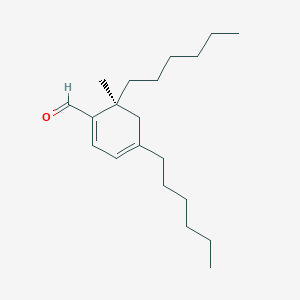![molecular formula C16H31NO4 B14199883 Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate CAS No. 908859-27-8](/img/structure/B14199883.png)
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is an organic compound with the molecular formula C16H31NO4. It consists of 31 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound features a secondary amine and ester functional groups, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate involves the reaction of 11-aminoundecanoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Similar in structure but contains a sulfanyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an undecanoate chain
Uniqueness
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is unique due to its long aliphatic chain and the presence of both ester and secondary amine groups, which provide distinct reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
908859-27-8 |
|---|---|
Molekularformel |
C16H31NO4 |
Molekulargewicht |
301.42 g/mol |
IUPAC-Name |
methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate |
InChI |
InChI=1S/C16H31NO4/c1-3-21-16(19)14-17-13-11-9-7-5-4-6-8-10-12-15(18)20-2/h17H,3-14H2,1-2H3 |
InChI-Schlüssel |
RHXNXWZAQYRKQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)



![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

